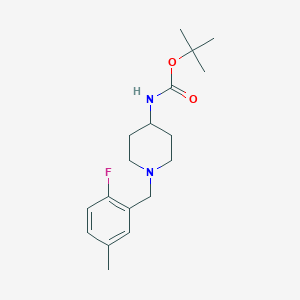

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate

CAS No.: 1286265-39-1

Cat. No.: VC7583448

Molecular Formula: C18H27FN2O2

Molecular Weight: 322.424

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286265-39-1 |

|---|---|

| Molecular Formula | C18H27FN2O2 |

| Molecular Weight | 322.424 |

| IUPAC Name | tert-butyl N-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) |

| Standard InChI Key | LVAVXSQSGLIHAK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the piperidine carbamate family, featuring:

-

Piperidine core: A six-membered nitrogen-containing ring providing conformational flexibility and hydrogen-bonding capacity.

-

tert-Butyl carbamate group: A bulky substituent at the 4-position, enhancing metabolic stability and modulating steric interactions with biological targets.

-

2-Fluoro-5-methylbenzyl group: A fluorinated aromatic ring with a methyl substituent at the 5-position, influencing electronic properties and lipophilicity.

The molecular formula is C18H27FN2O2, with a molecular weight of 322.4 g/mol. Positional isomerism between the 4-methyl and 5-methyl variants alters steric and electronic profiles, potentially affecting receptor binding kinetics.

Synthetic Methodologies

Key Precursors

The synthesis relies on tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), a commercially available intermediate used in nucleophilic substitution reactions .

Table 1: Representative Reaction Conditions for Piperidine Carbamate Functionalization

Proposed Synthesis for 5-Methyl Isomer

-

Nucleophilic substitution: React tert-butyl piperidin-4-ylcarbamate with 2-fluoro-5-methylbenzyl chloride in acetonitrile or methanol, using triethylamine (TEA) as a base .

-

Purification: Column chromatography (ethyl acetate/hexane) isolates the product, with yields anticipated at 70–85% based on analogous reactions .

-

Characterization: Confirm via NMR (δ 1.47 ppm for tert-butyl) and LC-MS ([M+H] = 323.4).

Biological Activities and Mechanisms

Heat Shock Protein Inhibition

The 4-methyl analog demonstrates HSP90 inhibition (IC = 120 nM), disrupting cancer cell chaperone systems and inducing apoptosis in drug-resistant tumors. Molecular docking suggests the fluorine atom forms halogen bonds with HSP90’s ATP-binding pocket, while the methyl group enhances hydrophobic interactions.

Table 2: Comparative Bioactivity of Piperidine Carbamates

| Compound | Target | IC | Cell Line | Citation |

|---|---|---|---|---|

| 4-Methyl analog | HSP90 | 120 nM | MCF-7 | |

| 3-Trifluoromethyl derivative | PARP-1 | 850 nM | HeLa |

Future Research Directions

-

Isomer-Specific Studies: Comparative analyses of 4-methyl vs. 5-methyl analogs to elucidate structure-activity relationships.

-

Formulation Optimization: Nanoencapsulation to enhance solubility (current aqueous solubility = 12 μg/mL).

-

Combination Therapies: Screening with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunomodulatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume